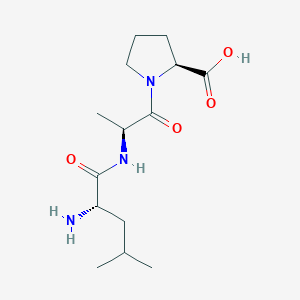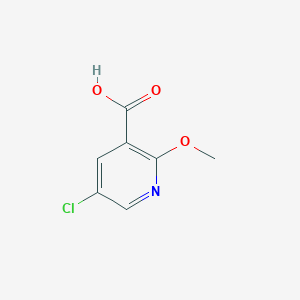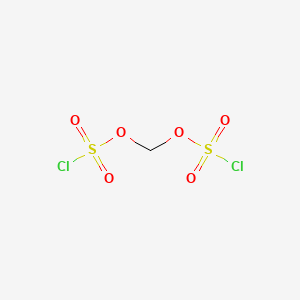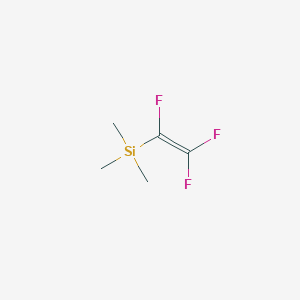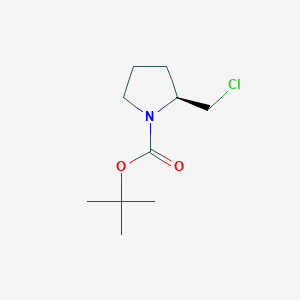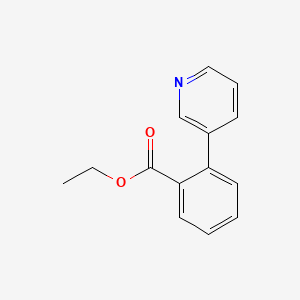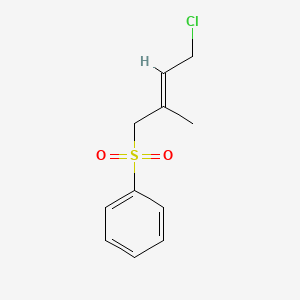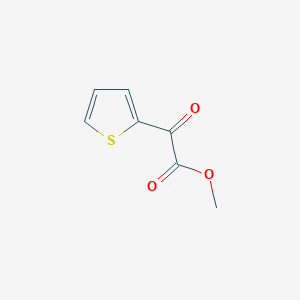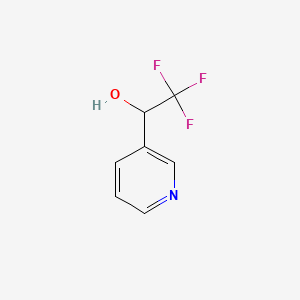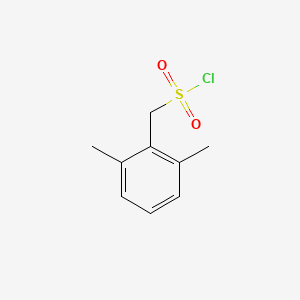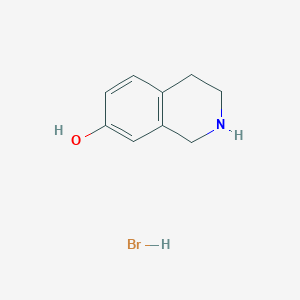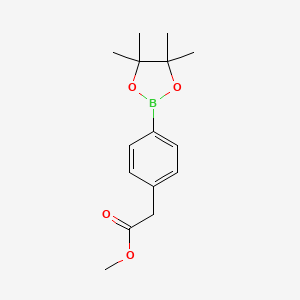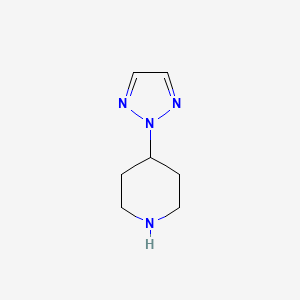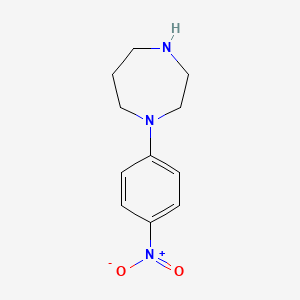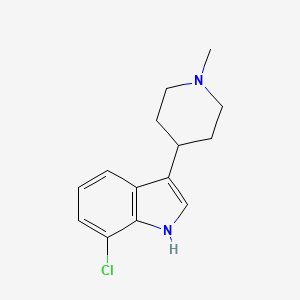
7-Chloro-3-(1-methyl-4-piperidinyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(1-methyl-4-piperidinyl)indole is a chemical compound that is part of the Alfa Aesar product portfolio . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of indole derivatives, such as 7-Chloro-3-(1-methyl-4-piperidinyl)indole, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of 7-Chloro-3-(1-methyl-4-piperidinyl)indole is C14H17ClN2 . Its molecular weight is 248.75 .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Glycogen Synthase Kinase-3β Inhibition
Compounds based on the 7-Chloro-3-(1-methyl-4-piperidinyl)indole scaffold have been investigated for their potential as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a target for treating neurodegenerative diseases like Alzheimer's. A novel class of GSK-3β inhibitors showed promising inhibitory potency, with specific derivatives exhibiting significant activity and metabolic stability (Andreev et al., 2019).
Antimalarial Activity
A series of 3-piperidin-4-yl-1H-indoles, synthesized from a hit derived from high-throughput screening against Plasmodium falciparum, demonstrated potential as a new chemotype for antimalarial drugs. Some compounds showed activity against drug-resistant and sensitive strains, suggesting a promising starting point for further optimization (Santos et al., 2015).
Materials Science Applications
- Corrosion Inhibition: Research on 3-amino alkylated indoles, which share a structural resemblance to 7-Chloro-3-(1-methyl-4-piperidinyl)indole, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. The compounds' effectiveness was attributed to their ability to form a protective adsorbed layer on the metal surface, with variations in the ring size of the amino group affecting inhibition efficiency (Verma et al., 2016).
Biochemistry Applications
- Enzymatic Studies: The metabolism of dopamine D(4)-selective antagonists, including compounds structurally related to 7-Chloro-3-(1-methyl-4-piperidinyl)indole, has been studied to understand their biotransformation processes in various species. These studies help in the design of drugs with fewer side effects and improved pharmacokinetic profiles (Zhang et al., 2000).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of ingestion, it is advised to clean the mouth with water and drink plenty of water afterwards . If symptoms persist, medical attention should be sought .
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions for 7-Chloro-3-(1-methyl-4-piperidinyl)indole could involve further exploration of its potential uses in medicinal applications and the development of novel synthesis methods .
Propiedades
IUPAC Name |
7-chloro-3-(1-methylpiperidin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-17-7-5-10(6-8-17)12-9-16-14-11(12)3-2-4-13(14)15/h2-4,9-10,16H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBYBYQRLQOHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459872 |
Source


|
| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
CAS RN |
734518-22-0 |
Source


|
| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

